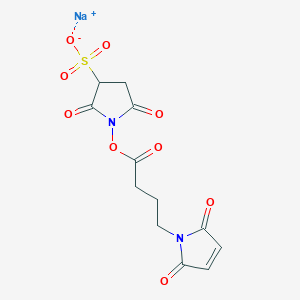

Sulfosuccinimidyl 4-maléimidobutyrate de sodium

Vue d'ensemble

Description

Il contient des groupes ester de N-hydroxysuccinimide (NHS) et de maléimide, qui permettent la conjugaison covalente de molécules contenant des amines et des sulfhydryles . Ce composé est largement utilisé dans la recherche biochimique pour sa capacité à former des liaisons thioéthers stables et des liaisons amides dans des conditions de pH spécifiques .

Applications De Recherche Scientifique

Sulfo-GMBS is extensively used in various scientific research fields:

Mécanisme D'action

Target of Action

Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are cysteine-containing peptides . These peptides play crucial roles in various biological processes, including protein structure, function, and regulation.

Mode of Action

Sulfo-GMBS interacts with its targets through conjugation . It forms covalent bonds with the cysteine residues in peptides, thereby linking them to carrier proteins or surfaces . This interaction results in changes to the structure and function of the target peptides and proteins.

Result of Action

The molecular and cellular effects of Sulfo-GMBS’s action are primarily related to its ability to crosslink cysteine-containing peptides to carrier proteins or surfaces . This can result in changes to protein structure and function, alterations in cellular signaling pathways, and potential impacts on cell behavior and physiology.

Action Environment

The action, efficacy, and stability of Sulfo-GMBS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form covalent bonds with cysteine residues . Additionally, the presence and concentration of target peptides and proteins can also impact the compound’s efficacy. Finally, factors such as temperature and storage conditions can influence the stability of Sulfo-GMBS .

Analyse Biochimique

Biochemical Properties

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt plays a significant role in biochemical reactions. It is used as a reagent for amine-to-thiol cross-linking . This means it can form covalent bonds with biomolecules containing amine and thiol groups, such as enzymes and proteins . The nature of these interactions is covalent, leading to stable complexes that can withstand various biochemical conditions .

Cellular Effects

The effects of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt on cells are primarily related to its crosslinking activity. By forming covalent bonds with biomolecules, it can influence cell function. For instance, it can impact cell signaling pathways by crosslinking key signaling proteins, potentially altering their activity . It may also affect gene expression and cellular metabolism by interacting with enzymes and other proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt involves the formation of covalent bonds with biomolecules. It can bind to both amines and thiols, making it a versatile crosslinking agent . This binding can lead to changes in the activity of enzymes (either inhibition or activation), alterations in gene expression, and other molecular effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the biomolecules being crosslinked .

Metabolic Pathways

Given its role as a crosslinking agent, it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Given its ability to crosslink biomolecules, it could potentially be found in various cellular compartments or organelles, depending on the localization of its target molecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Sulfo-GMBS est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'anhydride maléique avec l'acide butyrique pour former l'acide maléimidobutyrique. Cet intermédiaire est ensuite mis à réagir avec le N-hydroxysulfosuccinimide en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour former le produit final . Les conditions de réaction impliquent généralement le maintien d'un pH de 7 à 9 pour la réaction de l'ester NHS et d'un pH de 6,5 à 7,5 pour la réaction de la maléimide .

Méthodes de production industrielle

La production industrielle de Sulfo-GMBS suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Sulfo-GMBS subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe ester NHS réagit avec les amines primaires pour former des liaisons amides.

Réactions d'addition : Le groupe maléimide réagit avec les groupes sulfhydryles pour former des liaisons thioéthers stables.

Réactifs et conditions courants

Amines primaires : Réagissent avec le groupe ester NHS à un pH de 7 à 9.

Groupes sulfhydryles : Réagissent avec le groupe maléimide à un pH de 6,5 à 7,5.

Principaux produits

Liaisons amides : Formées par la réaction de l'ester NHS avec les amines primaires.

Liaisons thioéthers : Formées par la réaction de la maléimide avec les groupes sulfhydryles.

Applications de la recherche scientifique

Le Sulfo-GMBS est largement utilisé dans divers domaines de la recherche scientifique :

Médecine : Utilisé dans le développement de systèmes d'administration de médicaments et d'agents thérapeutiques.

Industrie : Appliqué dans la production de biosenseurs et d'autres dispositifs biotechnologiques.

Mécanisme d'action

Le Sulfo-GMBS exerce ses effets par la formation de liaisons covalentes entre des molécules contenant des amines et des sulfhydryles. Le groupe ester NHS réagit avec les amines primaires pour former des liaisons amides, tandis que le groupe maléimide réagit avec les groupes sulfhydryles pour former des liaisons thioéthers stables . Ces réactions se produisent dans des conditions de pH spécifiques, garantissant la stabilité et la spécificité du processus de réticulation .

Comparaison Avec Des Composés Similaires

Le Sulfo-GMBS est souvent comparé à d'autres agents de réticulation tels que le GMBS (ester de N-(γ-maléimidobutyryloxy)succinimide) et le SMCC (succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate).

Le Sulfo-GMBS est unique en raison de sa solubilité dans l'eau, ce qui le rend plus pratique pour une utilisation en milieux aqueux .

Propriétés

IUPAC Name |

sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARYIUTHAWJMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635595 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185332-92-7 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

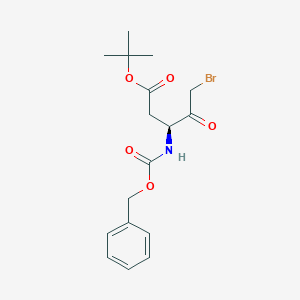

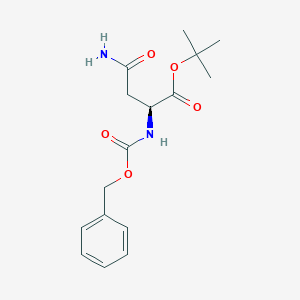

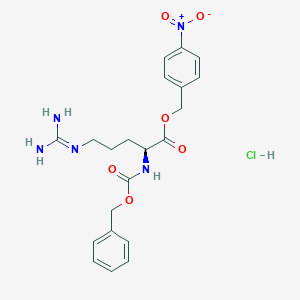

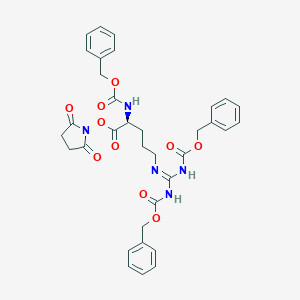

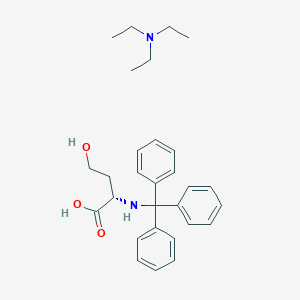

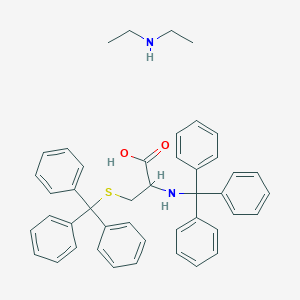

Feasible Synthetic Routes

Q1: How does Sulfo-GMBS facilitate the conjugation of different molecules?

A1: Sulfo-GMBS possesses two reactive groups that target specific amino acids: [, ]

Q2: Can you provide an example of how Sulfo-GMBS aids in structural analysis of protein complexes?

A2: [] demonstrates the use of Sulfo-GMBS alongside other crosslinkers to gain a more complete structural understanding of protein complexes. While commonly used crosslinkers like BS(3) primarily target lysine residues, Sulfo-GMBS, by reacting with both amine and sulfhydryl groups, can capture interactions missed by other crosslinkers. This proves particularly beneficial when studying complexes lacking cross-linkable lysine pairs in specific regions. The study highlights that integrating data from Sulfo-GMBS with other crosslinkers significantly improves the accuracy of structural modeling using software like Rosetta.

Q3: How does the structure of Sulfo-GMBS influence its application in immobilizing biomolecules on surfaces?

A3: The structure of Sulfo-GMBS is crucial for its use in immobilizing molecules on surfaces like ceramic beads. [] describes its utilization in creating fluorescent ceramic beads for DNA analysis. The Sulfo-NHS ester group reacts with amine groups on the DNA probe, while the maleimide group readily reacts with modified surfaces. This results in the covalent attachment of the DNA probe onto the bead surface. The length of the spacer arm in Sulfo-GMBS also plays a role in determining the density and spacing of immobilized probes, impacting their accessibility and functionality in subsequent assays.

Q4: What advantages does Sulfo-GMBS offer for antibody immobilization compared to random orientation methods?

A4: [] highlights the importance of controlled antibody orientation for sensitive detection in techniques like Dual Polarization Interferometry (DPI) and Surface Plasmon Resonance (SPR). Sulfo-GMBS enables site-specific immobilization through a two-step process: first, protein G is attached to a thiol-modified surface. Then, Sulfo-GMBS is used to link the Fc region of antibodies to the protein G. This strategy ensures that the antigen-binding sites of the antibodies are uniformly oriented and accessible, leading to a higher density of active antibodies on the surface. The study demonstrates that this oriented immobilization strategy dramatically improves the detection limit of target antigens compared to random immobilization techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.